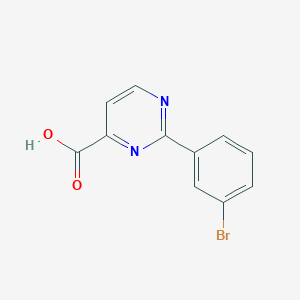

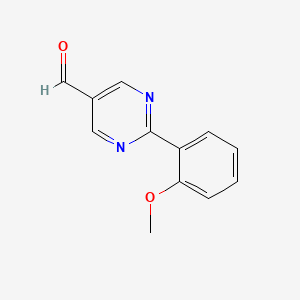

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid

Descripción general

Descripción

“2-(3-Bromophenyl)pyrimidine-4-carboxylic acid” is a chemical compound that contains a pyrimidine ring, a bromophenyl group, and a carboxylic acid group . It is related to other compounds such as “2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid” and “4-Pyrimidinecarboxylic acid” which have been studied for their various properties .

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery , 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid serves as a crucial building block for the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common motif in many drugs, acting as a kinase inhibitor due to its ability to mimic the adenine fragment of ATP . This compound can be utilized to develop new medications with potential applications in treating diseases like cancer, where kinase inhibitors play a significant role in targeted therapies .

Organic Synthesis

As an intermediate in organic synthesis , this compound is valuable for constructing complex molecules. Its reactive sites allow for various chemical transformations, enabling the creation of a diverse array of pyrimidine derivatives. These derivatives are essential for synthesizing compounds with antiviral, antibacterial, and anti-inflammatory properties .

Material Science

In material science , 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid’s functional groups facilitate the deposition of molecules on surfaces at room temperature, leading to hierarchical polymerization . This property is particularly useful in developing new materials with specific characteristics, such as enhanced durability or electrical conductivity.

Biochemistry

In biochemistry , this compound’s derivatives may be used to study enzyme inhibition, receptor binding, and signal transduction pathways. Its structural similarity to nucleotides makes it a candidate for probing biochemical processes, potentially leading to insights into cellular functions and the development of diagnostic tools .

Pharmacology

The pyrimidine ring of 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid is a scaffold for developing drugs with a wide range of therapeutic effects. It has been explored for its anti-inflammatory properties, where it shows potential in inhibiting key inflammatory mediators, which could lead to new treatments for chronic inflammatory conditions .

Analytical Chemistry

In analytical chemistry , this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration, ensuring accurate and precise analytical measurements .

Propiedades

IUPAC Name |

2-(3-bromophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZIDNSSLCHVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)

![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)

![Tert-butyl[(2,2-dimethylcyclopropyl)methyl]amine](/img/structure/B1467967.png)

amine](/img/structure/B1467969.png)

![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)

amine](/img/structure/B1467974.png)